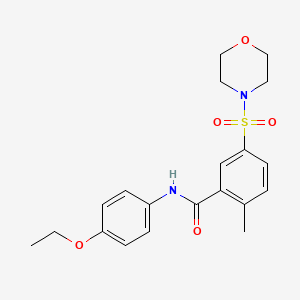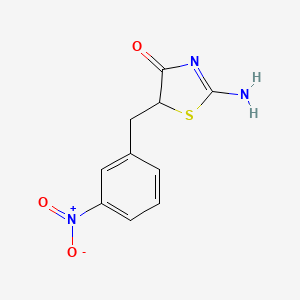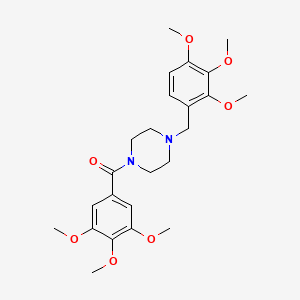![molecular formula C21H20N2O5 B5161564 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR is associated with various types of cancer, including lung, breast, and colon cancer. BIBX1382 has shown promising results in preclinical studies as a potential treatment for cancer.
Mechanism of Action
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and metastasis. This compound also induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a high selectivity for EGFR and a favorable pharmacokinetic profile. It has a long half-life and is well-tolerated in preclinical studies. This compound has been shown to inhibit the growth and metastasis of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide is a well-established inhibitor of EGFR tyrosine kinase, and its synthesis and characterization have been reported in several scientific journals. It has been extensively studied in preclinical models of cancer and has shown promising results as a potential treatment for cancer. However, the use of this compound in clinical trials is limited by its low solubility and bioavailability, which may require the use of specialized formulations or delivery systems.
Future Directions
Future research on 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide could focus on the development of novel formulations or delivery systems to improve its solubility and bioavailability. Additionally, the combination of this compound with other targeted therapies or conventional chemotherapy could be explored as a potential treatment strategy for cancer. Further studies are needed to elucidate the molecular mechanisms of this compound and its effects on tumor microenvironment and immune response. Finally, the potential use of this compound in other diseases, such as inflammatory disorders or neurodegenerative diseases, could be investigated.
Synthesis Methods
The synthesis of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide involves several steps, including the protection of the benzodioxole moiety, the formation of the oxazole ring, and the deprotection of the benzodioxole. The final product is obtained in good yield and purity. The synthesis of this compound has been reported in several scientific journals, and the procedure is well-established.
Scientific Research Applications
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the activity of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. In vivo studies have demonstrated that this compound inhibits tumor growth and metastasis in various types of cancer, including lung, breast, and colon cancer.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-23(11-15-6-4-3-5-7-15)21(24)17-12-26-20(22-17)13-25-16-8-9-18-19(10-16)28-14-27-18/h3-10,12H,2,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHAUJDAGRJPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)
![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)

![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)

![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)
![3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate](/img/structure/B5161553.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)
![9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B5161586.png)
